molecular formula C29H26N4O2S2 B15037346 2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15037346
M. Wt: 526.7 g/mol
InChI Key: VWHQYRDYYQDORV-ULJHMMPZSA-N
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Description

The compound (5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and several functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone ring and the functional groups. Key steps include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolidinone Ring: This is achieved through a cyclization reaction involving a thioamide and a haloketone.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism by which (5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit key enzymes involved in cancer cell proliferation or inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group.

    N-Methylbenzamide: Shares structural similarities with the benzyl(methyl)amino group.

Uniqueness

(5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is unique due to its combination of a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring, which imparts distinct chemical and biological properties not found in simpler compounds like allylamine or N-methylbenzamide.

Properties

Molecular Formula

C29H26N4O2S2

Molecular Weight

526.7 g/mol

IUPAC Name

(5Z)-5-[[2-[benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H26N4O2S2/c1-19-11-10-16-32-25(19)30-26(31(3)18-21-12-6-4-7-13-21)23(27(32)34)17-24-28(35)33(29(36)37-24)20(2)22-14-8-5-9-15-22/h4-17,20H,18H2,1-3H3/b24-17-

InChI Key

VWHQYRDYYQDORV-ULJHMMPZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N(C)CC5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N(C)CC5=CC=CC=C5

Origin of Product

United States

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